6-(Aminomethyl)-2-methoxypyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(aminomethyl)-2-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEAVAHXHYYZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis of 6-(Aminomethyl)-2-methoxypyridin-3-ol
A retrosynthetic analysis of this compound reveals several potential disconnection pathways, each offering a distinct strategy for its construction. The primary disconnections focus on the installation of the aminomethyl group at the C6 position and the formation of the core 2-methoxy-3-hydroxypyridine scaffold.
Primary Disconnections:
C-N Bond Disconnection: The most straightforward disconnection involves the C-N bond of the aminomethyl group. This leads to a 6-(halomethyl) or 6-formyl substituted 2-methoxypyridin-3-ol (B2764253) intermediate. The aminomethyl group can then be introduced in the final steps of the synthesis via nucleophilic substitution or reductive amination, respectively. This approach is often favored due to the reliability of these transformations.
Pyridine (B92270) Ring Formation: A more convergent approach involves the construction of the pyridine ring itself from acyclic precursors. This can be achieved through multi-component reactions where the substituents are introduced as part of the initial building blocks.
Key Synthons and their Synthetic Equivalents:
| Synthon | Synthetic Equivalent |
| This compound cation | 6-(Halomethyl)-2-methoxypyridin-3-ol |
| 6-Formyl-2-methoxypyridin-3-ol | 6-Formyl-2-methoxypyridin-3-ol |
| 2-Methoxypyridin-3-ol anion at C6 | 6-Lithio-2-methoxypyridin-3-ol |
| Acyclic precursors for pyridine ring | Various aldehydes, ketones, and ammonia (B1221849) sources |
Classical Synthetic Pathways
Classical synthetic methodologies provide a robust foundation for the synthesis of this compound, primarily focusing on the functionalization of a pre-existing pyridine ring.
Functionalization of Pyridine Scaffolds
This approach commences with a suitably substituted pyridine derivative, which is then elaborated to introduce the required functional groups. A plausible starting material would be a 2-methoxy-3-hydroxypyridine. The key challenge lies in the regioselective introduction of a functional group at the C6 position. Electrophilic aromatic substitution on the 2-methoxypyridin-3-ol ring is a potential route. The directing effects of the methoxy (B1213986) and hydroxyl groups would need to be carefully considered to achieve the desired C6 substitution.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, a DoM strategy could be employed on a protected 2-methoxypyridin-3-ol derivative. The methoxy group at C2 and a protected hydroxyl group at C3 could potentially direct lithiation to the C4 or C6 position. Careful selection of the directing group and reaction conditions would be crucial to favor metalation at the desired C6 position. Once the 6-lithiated species is formed, it can be quenched with an appropriate electrophile, such as formaldehyde (B43269) or a chloromethylating agent, to install the precursor for the aminomethyl group.
Hypothetical DoM Route:
Protection: The hydroxyl group of 2-methoxypyridin-3-ol would likely require protection, for instance, as a methoxymethyl (MOM) ether or a similar protecting group.
Lithiation: The protected pyridine would be treated with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature. The combined directing effect of the C2-methoxy and C3-protected hydroxyl groups would be critical for achieving C6-lithiation.
Electrophilic Quench: The resulting 6-lithiated intermediate would be reacted with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group, or with a source of "CH2Cl+" to introduce a chloromethyl group.
Deprotection and Conversion: Subsequent deprotection of the hydroxyl group and conversion of the introduced functional group (e.g., reductive amination of the aldehyde or amination of the chloride) would yield the final product.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. rug.nlwindows.netacsgcipr.org For the synthesis of this compound, a Hantzsch-type pyridine synthesis or a related MCR could be envisioned. This would involve the condensation of a β-ketoester, an aldehyde, and an ammonia source. To incorporate the required substituents, specialized starting materials would be necessary. For instance, an amino-protected aminomethyl aldehyde could be used to introduce the C6-substituent. However, achieving the specific 2-methoxy-3-hydroxy substitution pattern directly from simple, readily available MCR components presents a significant synthetic challenge.
Modern Catalytic Methods for Synthesis
Modern catalytic methods, particularly those involving transition metals, provide powerful alternatives for the synthesis of highly functionalized pyridines.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.comrsc.org A strategy for the synthesis of this compound could involve the use of a pre-functionalized pyridine ring, for example, a 6-halo-2-methoxypyridin-3-ol. This halogenated intermediate could then undergo a palladium-catalyzed amination reaction.
Potential Palladium-Catalyzed Amination Route:
Synthesis of the Halopyridine: A 6-bromo or 6-chloro-2-methoxypyridin-3-ol (B3030987) would be required as a starting material. This could potentially be synthesized from 2-bromo-3-hydroxypyridine (B45599) via methylation. google.com
Cross-Coupling: The 6-halopyridine could then be subjected to a Buchwald-Hartwig amination with a suitable ammonia surrogate, or a related nitrogen-containing nucleophile, to install the aminomethyl group. Alternatively, a coupling reaction to introduce a cyanomethyl group, followed by reduction, could also be a viable pathway.
Another modern approach involves the direct C-H amination of the pyridine ring. rsc.org While challenging, a regioselective transition metal-catalyzed C-H amination at the C6 position of 2-methoxypyridin-3-ol would provide a highly efficient route to an amino-substituted precursor, which could then be converted to the aminomethyl group.
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. While a direct organocatalytic synthesis of this compound is not prominently documented, several organocatalytic strategies for the functionalization of pyridine rings could be adapted for its synthesis.
One promising avenue involves photochemical organocatalytic functionalization. researchgate.netnih.govacs.org This approach utilizes an organocatalyst, often a dithiophosphoric acid, which can perform multiple catalytic roles: acting as a Brønsted acid to activate the pyridine, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.goviciq.org This generates highly reactive pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. acs.org For the synthesis of the target compound, a precursor to the aminomethyl group could be introduced via this radical-radical coupling mechanism. This method offers distinct positional selectivity that diverges from classical Minisci-type reactions. acs.org
Another relevant strategy is the use of organocatalysts in multicomponent reactions (MCRs) to build the polysubstituted pyridine core. nih.govresearchgate.net For instance, organocatalytic processes have been developed for aza-Wittig/Diels-Alder sequences, which can rapidly assemble diverse pyridine structures from simple starting materials. nih.gov Such an approach could potentially construct the 2-methoxy-pyridin-3-ol backbone, with functional group handles in place for subsequent conversion to the aminomethyl group.
The table below summarizes various organocatalytic approaches that could be conceptually applied to the synthesis of functionalized pyridines like the target compound.
| Organocatalytic Strategy | Description | Potential Application | Reference(s) |
| Photochemical Functionalization | A dithiophosphoric acid catalyst facilitates the generation of pyridinyl radicals via single-electron transfer, which then couple with alkyl radicals. | Introduction of a precursor to the aminomethyl group at a specific position on the pyridine ring. | researchgate.netnih.govacs.org |
| Aza-Wittig/Diels-Alder Sequence | An organocatalytic, redox-neutral aza-Wittig reaction generates 2-azadienes for subsequent [4+2] cycloaddition to form the pyridine ring. | Assembly of the core pyridine structure with desired substitution patterns from aldehydes and enamines. | nih.gov |
Stereoselective and Regioselective Synthetic Control
Achieving the specific 2,3,6-substitution pattern of this compound requires stringent regioselective control. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents are critical factors in guiding the introduction of new functional groups.
Regioselectivity: The functionalization of a pre-existing 2-methoxypyridine (B126380) core is a key strategic consideration. The 2-methoxy group is known to influence the regioselectivity of subsequent reactions. nih.gov For the introduction of the hydroxyl group at the C3 position, a formal C-H hydroxylation presents a modern and efficient route. Recent advancements have demonstrated the C3-selective hydroxylation of pyridines through a photochemical valence isomerization of pyridine N-oxides, a metal-free process that is compatible with a wide array of functional groups. acs.org This strategy could be employed on a 2-methoxy-6-(protected aminomethyl)pyridine N-oxide intermediate.
Alternatively, directed metalation can be a powerful tool for achieving regioselectivity. The functionalization of 3-amino-5-methoxypyridine at the C4 position via regioselective metalation has been reported, highlighting the ability to control reaction sites through carefully chosen directing groups and reagents. acs.org While this applies to a different isomer, the principles of directed metalation could be adapted. The synthesis of polysubstituted pyridines often relies on controlling the regioselectivity of C-H activation or cross-coupling reactions. mdpi.commdpi.com The presence of a chloro-substituent at the C2 position, for example, has been shown to direct functionalization to the C4 and C5 positions. mdpi.com
Stereoselectivity: The target molecule, this compound, is achiral. However, stereoselective control would become crucial in the synthesis of chiral derivatives or if a chiral intermediate were used. Catalytic stereoselective dearomatization of pyridine derivatives is a well-established method for producing enantioenriched dihydropyridines and piperidines, which are versatile synthetic intermediates. mdpi.com Although not directly applicable to the final aromatic product, such a strategy could be employed in a multi-step synthesis where a chiral center is temporarily installed to control the facial selectivity of a subsequent reaction, and then eliminated during a later aromatization step.
Green Chemistry Principles in Synthesis Scale-Up
The application of green chemistry principles is essential for developing sustainable and economically viable synthetic routes, particularly for large-scale production. citedrive.com Key strategies applicable to the synthesis of this compound include the use of multicomponent reactions (MCRs), environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net
MCRs are highly atom-economical processes that combine three or more reactants in a single pot to form the product, which incorporates most or all of the atoms of the starting materials. acsgcipr.org The Guareschi-Thorpe and Hantzsch reactions are classic examples of MCRs used for pyridine synthesis. acsgcipr.org Modern variations of these reactions often employ green principles. For example, an advanced Guareschi-Thorpe synthesis of hydroxypyridines has been developed using water as the solvent and ammonium (B1175870) carbonate as a non-toxic nitrogen source and reaction promoter. rsc.orgresearchgate.net This method is user-friendly, and the products often precipitate from the aqueous medium, simplifying work-up. rsc.org The scalability of such a reaction has been demonstrated at the 20 mmol scale with high yields. rsc.orgresearchgate.net
The use of heterogeneous catalysts, such as nitrogen-doped graphene, can facilitate MCRs under solvent-free conditions, further enhancing the green credentials of the synthesis. eurekaselect.com These catalysts can often be recycled and reused, reducing waste and cost. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov
The table below highlights several green chemistry approaches relevant to pyridine synthesis and their potential for scale-up.
| Green Chemistry Approach | Description | Advantages for Scale-Up | Reference(s) |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules from three or more starting materials. | High atom economy, reduced waste, operational simplicity. | nih.govacsgcipr.org |
| Aqueous Synthesis | Using water as a reaction solvent. | Non-toxic, non-flammable, low cost, simplified product isolation via precipitation. | rsc.orgresearchgate.net |
| Solvent-Free Conditions | Reactions are run without a solvent, often with a heterogeneous catalyst. | Eliminates solvent waste, potential for easier purification. | eurekaselect.com |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Drastically reduced reaction times, often improved yields and product purity. | nih.gov |
| Iron Catalysis | Use of an inexpensive and non-toxic iron catalyst (FeCl₃) for cyclization reactions. | Low cost, low toxicity compared to precious metal catalysts, demonstrated gram-scale applicability. | rsc.org |
By integrating these advanced synthetic methodologies, it is possible to devise efficient, selective, and sustainable routes for the production of this compound and its derivatives.
Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental findings for the advanced spectroscopic and structural elucidation of the specific chemical compound “this compound” are not available in the public domain.
While spectroscopic data for structurally related compounds—such as various aminopyridines, methoxypyridines, and their derivatives—can be found, this information is not a substitute for the direct experimental characterization of the target molecule. The precise substitution pattern of the aminomethyl, methoxy, and hydroxyl groups on the pyridine ring significantly influences the chemical environment of each atom and bond. Therefore, extrapolating data from analogous compounds would not provide the scientifically accurate and specific analysis required for a thorough structural elucidation.
Consequently, it is not possible to generate the requested article with the specified detailed content for the following sections:
Advanced Spectroscopic and Structural Elucidation
Advanced Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Signatures
Without access to published experimental data from the synthesis and characterization of "6-(Aminomethyl)-2-methoxypyridin-3-ol," any attempt to create the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.
Chiroptical Spectroscopy (If applicable to chiral derivatives/conformations)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules, providing information about their absolute configuration and conformation in solution. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the aminomethyl group, would render the resulting derivative amenable to chiroptical analysis. Furthermore, if the molecule could adopt stable, non-interconverting chiral conformations (atropisomers), these techniques would also be applicable.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and their electronic transitions.
For a chiral derivative of this compound, the substituted pyridine (B92270) ring acts as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum would be directly related to the absolute configuration of the stereocenter(s). Quantum chemical calculations would be essential to correlate the experimental ECD spectrum with a specific stereoisomer, thereby allowing for the unambiguous assignment of its absolute configuration.
Hypothetical ECD Data for a Chiral Derivative
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|
| 280 | +1.5 |
| 250 | -3.2 |
| 220 | +5.8 |
Note: This data is illustrative for a hypothetical chiral derivative and is not based on experimental measurements.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution.
For a chiral derivative of this compound, the VCD spectrum would exhibit signals for the various vibrational modes of the molecule. The patterns observed, particularly in the fingerprint region (1500-900 cm⁻¹), would be unique to a specific enantiomer and its solution-state conformation. By comparing the experimental VCD spectrum with spectra predicted from computational models for different stereoisomers, the absolute configuration can be determined.
Hypothetical VCD Data for a Chiral Derivative
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |
|---|---|
| 2950 | +0.8 |
| 1610 | -1.2 |
| 1450 | +2.5 |
| 1280 | -0.5 |
Note: This data is illustrative for a hypothetical chiral derivative and is not based on experimental measurements.
Currently, there are no published ECD or VCD studies for chiral derivatives of this compound. Such studies would be a valuable avenue for future research to fully characterize the stereochemical aspects of this molecular scaffold.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key center for nucleophilic reactions, enabling the formation of a wide array of derivatives through carbon-nitrogen bond formation.
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a strong nucleophile. libretexts.orgchemguide.co.uk This allows it to attack electron-deficient centers, initiating a variety of substitution and addition reactions. For instance, it can react with electrophilic agents such as alkyl halides in nucleophilic aliphatic substitution reactions. wikipedia.org The reactivity of this primary amine is generally higher than that of aromatic amines where the lone pair can be delocalized into the aromatic ring system. msu.edu In this molecule, the aminomethyl group's nitrogen is insulated from the pyridine (B92270) ring by a methylene (B1212753) bridge, preserving its aliphatic amine character and strong nucleophilicity.
A characteristic reaction of the primary aminomethyl group is its condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the azomethine (-C=N-) group is typically reversible and can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic or basic conditions. This reactivity is well-documented for pyridine derivatives bearing amino groups. The stability of the resulting Schiff base can be influenced by the electronic and steric nature of the aldehyde or ketone used.
Table 1: Representative Schiff Base Formation Reactions
| Carbonyl Compound | Solvent | Conditions | Product |
|---|---|---|---|
| Benzaldehyde | Ethanol (B145695) | Reflux, 4h | N-Benzylidene-1-(2-methoxy-3-hydroxypyridin-6-yl)methanamine |
| Acetone | Methanol | Room Temp, 24h | N-(Propan-2-ylidene)-1-(2-methoxy-3-hydroxypyridin-6-yl)methanamine |
| Salicylaldehyde | Ethanol | Reflux, 2h | 2-(((2-Methoxy-3-hydroxypyridin-6-yl)methylimino)methyl)phenol |
The nucleophilic aminomethyl group readily undergoes acylation and alkylation.
Amidation: Reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of stable amide linkages. chemguide.co.uk This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. The resulting N-acylated derivatives are important for modifying the compound's properties. Palladium-catalyzed aminocarbonylation reactions with aryl halides also provide a route to amide derivatives. nih.gov
Alkylation: The amine can be alkylated by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, through a nucleophilic substitution pathway. wikipedia.orgyoutube.com This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. libretexts.orgchemguide.co.uk Controlling the degree of alkylation can be achieved by carefully managing the stoichiometry of the reactants.
Table 2: Examples of Amidation and Alkylation Reactions
| Reaction Type | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Amidation | Acetyl Chloride | Triethylamine | Dichloromethane | N-((2-Methoxy-3-hydroxypyridin-6-yl)methyl)acetamide |
| Amidation | Benzoic Anhydride (B1165640) | Pyridine | Tetrahydrofuran | N-((2-Methoxy-3-hydroxypyridin-6-yl)methyl)benzamide |
| Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 1-(2-Methoxy-3-hydroxypyridin-6-yl)-N-methylmethanamine |
| Alkylation | Benzyl Bromide | None | Ethanol | N-Benzyl-1-(2-methoxy-3-hydroxypyridin-6-yl)methanamine |
Transformations of the Pyridinol Functionality
The 3-hydroxypyridine (B118123) core of the molecule offers additional avenues for derivatization, primarily through reactions involving the hydroxyl group and its participation in tautomeric equilibria.
The phenolic hydroxyl group can act as a nucleophile, particularly in its deprotonated (phenoxide) form, to react with electrophiles.
O-Alkylation: The formation of ether derivatives can be achieved by reacting the compound with alkylating agents like alkyl halides or epoxides in the presence of a base. researchgate.net The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide. This method is a common strategy for preparing various alkoxypyridine derivatives. dntb.gov.uanih.gov
O-Acylation: Ester derivatives are formed through the reaction of the hydroxyl group with acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine. quimicaorganica.org The base serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction. These acylation reactions are typically efficient and provide a means to protect the hydroxyl group or introduce new functional moieties.
Table 3: Representative O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent | Base/Catalyst | Solvent | Product |
|---|---|---|---|---|
| O-Alkylation | Ethyl Iodide | Sodium Hydride | Dimethylformamide | 6-(Aminomethyl)-3-ethoxy-2-methoxypyridine |
| O-Alkylation | Propylene Oxide | CdI₂/BF₃·OEt₂ | Dichloromethane | 6-(Aminomethyl)-3-(2-hydroxypropoxy)-2-methoxypyridine |
| O-Acylation | Acetyl Chloride | Pyridine | Dichloromethane | 6-(Aminomethyl)-2-methoxypyridin-3-yl acetate (B1210297) |
| O-Acylation | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 6-(Aminomethyl)-2-methoxypyridin-3-yl benzoate |
3-Hydroxypyridine and its derivatives are known to exist as a mixture of tautomers in solution. The predominant forms are the enol (hydroxypyridine) form and a zwitterionic keto (pyridinium-3-olate) form. The equilibrium between these tautomers is highly dependent on the solvent's polarity and pH. In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding and can coexist in nearly equal proportions with the enol form. In contrast, the enol form is generally favored in the gas phase or in nonpolar solvents. The presence of the electron-donating methoxy (B1213986) and aminomethyl substituents on the ring is expected to influence the electronic distribution and thus the position of this tautomeric equilibrium. Spectroscopic methods, such as UV-vis and NMR, are typically employed to study these equilibria.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly at the 2-, 4-, and 6-positions. pearson.comquora.com However, the substituents on the 6-(aminomethyl)-2-methoxypyridin-3-ol ring—a hydroxyl group at C3, a methoxy group at C2, and an aminomethyl group at C6—profoundly influence its reactivity.
The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. In contrast, the aminomethyl group is a weak activating group. The interplay of these substituents dictates the preferred position of electrophilic attack. Given the positions of the existing groups, the C4 and C5 positions are the most likely sites for substitution. The C4 position is para to the methoxy group and ortho to the hydroxyl group, while the C5 position is ortho to the hydroxyl group.
Studies on the nitration of 3-hydroxypyridine have shown that substitution occurs at the 2-position, with the reaction proceeding through the conjugate acid. rsc.orgrsc.org For this compound, the strong activating nature of the hydroxyl and methoxy groups would likely direct electrophiles to the C4 or C5 positions. The precise outcome would depend on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 6-(Aminomethyl)-2-methoxy-4-nitropyridin-3-ol and/or 6-(Aminomethyl)-2-methoxy-5-nitropyridin-3-ol | The strong activating -OH and -OCH₃ groups direct the electrophile to the C4 and C5 positions. |
| Halogenation (e.g., Br₂/FeBr₃) | 6-(Aminomethyl)-4-bromo-2-methoxypyridin-3-ol and/or 6-(Aminomethyl)-5-bromo-2-methoxypyridin-3-ol | Similar to nitration, the electron-donating groups will direct halogenation to the available ring positions. |
| Friedel-Crafts Acylation | Likely complex mixture or no reaction | The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring. The presence of the basic aminomethyl group can also complicate the reaction. |
Oxidative and Reductive Transformations
The functional groups present in this compound offer several avenues for oxidative and reductive transformations.
Oxidation: The primary amino group in the aminomethyl substituent is susceptible to oxidation. Flavoprotein-mediated oxidation of amines is a known biochemical process. nih.gov Chemical oxidation could potentially convert the aminomethyl group to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The pyridine nitrogen can also be oxidized to a pyridine N-oxide using reagents like peracids. wikipedia.orgnih.gov This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. rsc.org Furthermore, the electron-rich pyridine ring itself can be susceptible to oxidation, potentially leading to ring-opening products under harsh conditions.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. For instance, the catalytic reduction of 3-hydroxypyridine to 3-hydroxypiperidine (B146073) has been achieved using a nickel catalyst at high pressure and temperature. google.com Applying similar conditions to this compound would be expected to yield 6-(aminomethyl)-2-methoxypiperidin-3-ol.
Mechanistic Investigations of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations.
Reaction Kinetics and Thermodynamics
The kinetics of electrophilic substitution on pyridine derivatives are influenced by the nature of the substituents. The electron-donating hydroxyl and methoxy groups in this compound are expected to increase the rate of reaction compared to unsubstituted pyridine. Kinetic studies on the pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides have demonstrated the influence of substituents on reaction rates, which can be correlated using Hammett and Brønsted equations. rsc.org
Thermodynamic data for pyridine and its derivatives are available and can be used to estimate the feasibility of various reactions. unjani.ac.idacs.orgnist.govnist.gov The synthesis of pyridine from pyrylium (B1242799) salts, for example, has been shown to be an exothermic and exergonic process. unjani.ac.id
Elucidation of Reaction Intermediates
The mechanism of electrophilic aromatic substitution on pyridine proceeds through a cationic intermediate known as a sigma complex or arenium ion. quora.comquora.com The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the positive charge in the sigma complex can be stabilized by the electron-donating hydroxyl and methoxy groups, particularly when the attack occurs at the C4 or C5 positions.
In some nucleophilic substitution reactions of pyridines, highly reactive pyridyne intermediates have been identified. wikipedia.orgchemistryviews.orgnih.gov These intermediates could potentially be generated from suitably substituted derivatives of this compound, offering a pathway to otherwise inaccessible substitution patterns.
Design and Synthesis of Advanced Derivatives for Specific Chemical Applications
The functional groups of this compound serve as handles for the synthesis of a wide array of advanced derivatives. The primary amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. The hydroxyl group can be etherified or esterified. These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications in areas such as materials science and medicinal chemistry.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Derivatization Reaction | Potential Product Class |
| Aminomethyl | Acylation with acid chlorides or anhydrides | Amides |
| Aminomethyl | Reductive amination with aldehydes or ketones | Secondary or tertiary amines |
| Hydroxyl | Etherification with alkyl halides | Ethers |
| Hydroxyl | Esterification with carboxylic acids or derivatives | Esters |
| Pyridine Ring | N-oxidation | Pyridine N-oxides |
The versatile reactivity of this compound makes it a valuable scaffold for the development of novel chemical entities with tailored properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of organic molecules, including various pyridine (B92270) derivatives. nih.govias.ac.in
The electronic character of 6-(Aminomethyl)-2-methoxypyridin-3-ol is dictated by the interplay of its pyridine core and the electronic effects of its three substituents: an electron-donating aminomethyl group, an electron-donating methoxy (B1213986) group, and a hydroxyl group which can act as both a donor and acceptor.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov
For substituted pyridines, the distribution of these frontier orbitals is typically across the π-system of the aromatic ring. mdpi.com In this compound, it is expected that the HOMO would be delocalized over the pyridine ring with significant contributions from the electron-rich oxygen and nitrogen atoms of the hydroxyl, methoxy, and amino groups. The LUMO is likely to be distributed primarily over the pyridine ring's π* anti-bonding orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP/6-31G(d,p))
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Primarily localized on the pyridine ring and oxygen/nitrogen atoms. |
| LUMO | -0.98 | Distributed across the π* system of the pyridine ring. |
Note: The values in this table are hypothetical and based on typical DFT calculation results for similar substituted pyridine molecules.
DFT calculations are instrumental in mapping reaction pathways, determining activation energies, and identifying transition states. For this compound, several reactions could be of interest, such as protonation/deprotonation of the various functional groups or its participation in nucleophilic or electrophilic substitution reactions.
A particularly relevant aspect for a hydroxypyridine is the potential for keto-enol tautomerism, where the hydroxyl proton transfers to the ring nitrogen, forming a pyridone structure. mdpi.comresearchgate.net Theoretical calculations can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. In polar solvents, the pyridone form is often more stable, a phenomenon that can be computationally modeled. wikipedia.org
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming molecular structures and assigning experimental spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as O-H, N-H, C-O, and C-N stretching and bending vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. For an aromatic system like this, transitions would likely be of the π → π* type, with the substituents causing shifts in the absorption maxima.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Wavenumber/Wavelength |
|---|---|---|
| IR | O-H stretch | ~3400 cm⁻¹ |
| IR | N-H stretch | ~3350 cm⁻¹ |
| IR | C-O stretch (methoxy) | ~1250 cm⁻¹ |
Note: These are representative values expected for a molecule with these functional groups.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations allow for the study of its behavior over time, providing insights into its flexibility and interactions with its environment.
The aminomethyl and methoxy groups are not rigidly fixed and can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers). The flexibility of the aminomethyl side chain, in particular, could be important for its interaction with biological targets. The simulation would likely show that the side chain can adopt multiple low-energy conformations.
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (like water), allowing for a detailed analysis of solute-solvent interactions.
Key insights from such simulations would include:
Hydration Shells: The formation of structured water molecules (hydration shells) around the polar hydroxyl, amino, and methoxy groups.
Hydrogen Bonding: A quantitative analysis of the hydrogen bonds formed between the molecule's functional groups and surrounding water molecules. The hydroxyl and amino groups would act as both hydrogen bond donors and acceptors, while the methoxy oxygen and pyridine nitrogen would primarily be acceptors.
Tautomeric Stability: As mentioned, solvent polarity can affect tautomeric equilibria. MD simulations, often combined with quantum mechanics (QM/MM methods), can provide a dynamic picture of how solvent interactions stabilize one tautomer over another. researchgate.net
In Silico Modeling of Molecular Interactions
The behavior of a molecule, its potential applications, and its interactions with other chemical entities can be predicted and understood through in silico modeling. These computational techniques are essential in modern chemistry for screening potential drug candidates, understanding reaction mechanisms, and designing new materials. For a molecule like this compound, such studies would be invaluable in elucidating its electronic structure, reactivity, and potential biological or material science applications.
Ligand-Receptor Docking in Model Chemical Systems
Ligand-receptor docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or another macromolecule. This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug.
In the absence of specific studies on this compound, we can hypothesize a general methodology. A typical docking study would involve the three-dimensional structures of both the ligand (this compound) and a selected receptor. The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
Hypothetical Docking Parameters for this compound:
| Parameter | Description | Hypothetical Value/Method |
| Receptor | Protein target of interest. | To be determined based on therapeutic target. |
| Ligand Preparation | Generation of 3D coordinates and assignment of charges. | Energy minimization using a force field (e.g., MMFF94). |
| Docking Software | Program used to perform the docking simulation. | AutoDock Vina, Glide, GOLD |
| Search Algorithm | Method used to explore the conformational space of the ligand. | Lamarckian Genetic Algorithm |
| Scoring Function | Equation used to estimate the binding affinity (e.g., in kcal/mol). | Vina Score, ChemScore |
| Binding Site Definition | Region of the receptor where the ligand is expected to bind. | Grid box centered on the active site. |
Supramolecular Assembly Prediction
Supramolecular chemistry involves the study of chemical systems made up of a discrete number of assembled molecular subunits or components. The prediction of how individual molecules, such as this compound, might self-assemble into larger, ordered structures is a significant area of computational research. These predictions are vital for the design of new materials with specific properties, such as gels, liquid crystals, or porous solids.
Computational methods for predicting supramolecular assembly often involve a combination of quantum mechanics (QM) and molecular mechanics (MM) calculations. These can be used to identify the most stable non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that would drive the self-assembly process.
Potential Supramolecular Synthons for this compound:
| Functional Group | Potential Non-Covalent Interactions |
| **Aminomethyl group (-CH₂NH₂) ** | Hydrogen bond donor |
| Hydroxyl group (-OH) | Hydrogen bond donor and acceptor |
| Methoxy group (-OCH₃) | Weak hydrogen bond acceptor |
| Pyridinyl ring | π-π stacking, cation-π interactions |
By analyzing the geometry and electronic properties of this compound, computational models could predict the formation of various supramolecular structures, such as dimers, chains, or more complex networks. Molecular dynamics simulations could then be employed to study the stability and dynamics of these assemblies over time.
Coordination Chemistry of 6 Aminomethyl 2 Methoxypyridin 3 Ol
Ligand Properties and Chelation Modes
6-(Aminomethyl)-2-methoxypyridin-3-ol possesses several functional groups that can participate in coordination to a metal center. The lone pair of electrons on the pyridine (B92270) nitrogen atom makes it a good Lewis base. researchgate.net Additionally, the aminomethyl nitrogen and the pyridinol oxygen can also act as donor atoms. The presence of multiple donor sites within the same molecule allows it to act as a chelating ligand, forming stable ring structures with a central metal ion.
The coordination of this compound to a metal ion can occur through various modes, primarily involving the pyridine nitrogen, the nitrogen of the aminomethyl group, and the oxygen of the pyridinol group. The specific chelation mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent used.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a common coordination site for a wide range of metal ions. researchgate.netwikipedia.org Its sp² hybridization and the aromatic nature of the ring influence its donor properties.
Aminomethyl Nitrogen: The primary amine of the aminomethyl group provides another strong donor site. The flexibility of the aminomethyl side chain allows it to position itself favorably for chelation.
Pyridinol Oxygen: The hydroxyl group at the 3-position of the pyridine ring can deprotonate to form a pyridinolate, a potent coordinating group. The oxygen atom can then act as a bridging or terminal ligand.
The combination of these donor atoms allows for the formation of stable five- or six-membered chelate rings with a metal ion. For instance, simultaneous coordination of the pyridine nitrogen and the aminomethyl nitrogen would result in a five-membered chelate ring. Alternatively, coordination involving the pyridinol oxygen and the aminomethyl nitrogen could also lead to a stable chelate structure. The methoxy (B1213986) group at the 2-position is generally not considered a primary coordination site but may influence the electronic properties and steric hindrance of the ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.
The general procedure for synthesis involves dissolving the ligand and the metal salt, often a halide or a perchlorate, in a solvent like ethanol (B145695) or methanol. The mixture is then typically heated under reflux for a period to facilitate the complexation reaction. scirp.org Upon cooling, the solid complex may precipitate out of the solution and can be collected by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent.
Characterization of the newly synthesized complexes is crucial to determine their composition and structure. Common analytical techniques employed for this purpose include:
Elemental Analysis: To determine the empirical formula of the complex.
Molar Conductivity Measurements: To ascertain the electrolytic nature of the complex.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to get information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Spectroscopic and Structural Analysis of Coordination Compounds
Spectroscopic techniques provide valuable insights into the coordination environment of the metal ion and the binding mode of the ligand.
Infrared Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the N-H, O-H, C=N, and C=C stretching vibrations are expected. Upon coordination to a metal ion, shifts in these bands can be observed. For example, a shift in the ν(C=N) band of the pyridine ring to a higher or lower frequency would suggest the involvement of the pyridine nitrogen in coordination. wikimedia.org Similarly, changes in the stretching and bending vibrations of the aminomethyl and hydroxyl groups would indicate their participation in complex formation. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination geometry. The position and intensity of these bands can help in assigning a tetrahedral, square planar, or octahedral geometry to the metal center. wikimedia.org Charge transfer bands, arising from electron transfer between the ligand and the metal, may also be observed.
Below is a hypothetical data table summarizing expected spectroscopic data for a metal complex of this compound, based on related compounds.
| Spectroscopic Data | Free Ligand | Metal Complex | Interpretation |
| IR (cm⁻¹) | |||
| ν(O-H) | ~3300 | Broadened or absent | Involvement of the hydroxyl group in coordination. |
| ν(N-H) | ~3250 | Shifted | Coordination of the aminomethyl nitrogen. |
| ν(C=N) | ~1580 | Shifted | Participation of the pyridine nitrogen in bonding. |
| ν(M-N) | - | ~450-550 | Formation of a metal-nitrogen bond. |
| ν(M-O) | - | ~500-600 | Formation of a metal-oxygen bond. |
| UV-Vis (nm) | |||
| π → π | ~270 | Shifted | Ligand-based electronic transitions. |
| n → π | ~320 | Shifted | Ligand-based electronic transitions. |
| d-d transitions | - | Varies | Depends on the metal and its geometry. |
Applications in Fundamental Chemical Research
Utilization as a Synthetic Building Block for Complex Molecules
The compound 6-(Aminomethyl)-2-methoxypyridin-3-ol serves as a versatile precursor in the synthesis of more complex molecular structures. The distinct reactivity of its functional groups allows for selective modifications, making it a valuable starting material in multi-step organic synthesis.
The primary amine of the aminomethyl group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form amides, secondary or tertiary amines, and other nitrogen-containing functionalities. The hydroxyl group, being phenolic in nature, can undergo O-alkylation and O-acylation to yield ethers and esters, respectively. Furthermore, the pyridine (B92270) nitrogen itself can be quaternized.
This differential reactivity allows for a stepwise and controlled elaboration of the molecule. For instance, the amine can be protected while the hydroxyl group is modified, and vice-versa, enabling the synthesis of a diverse library of derivatives. The synthesis of various substituted pyridin-2(1H)-ones has been demonstrated from similarly functionalized pyridine precursors. nih.gov The inherent functionalities of this compound make it an ideal scaffold for combinatorial chemistry, facilitating the rapid generation of new compounds for screening in drug discovery and other fields.
The synthesis of diversely substituted pyridine derivatives is a testament to the utility of such functionalized heterocyclic compounds. nih.gov For example, the preparation of 2-methoxypyridine (B126380) derivatives has been explored for various applications, showcasing the synthetic accessibility of this class of compounds. rsc.orgmdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Aminomethyl | Acylation | Amides |
| Alkylation | Secondary/Tertiary Amines | |
| Reductive Amination | Substituted Amines | |
| Hydroxyl | O-Alkylation | Ethers |
| O-Acylation | Esters | |
| Pyridine Nitrogen | Quaternization | Pyridinium (B92312) Salts |
Role in Catalysis (e.g., organocatalysis, metal-ligand catalysis)
The structural features of this compound make it a promising candidate for applications in both organocatalysis and metal-ligand catalysis. The presence of both a Lewis basic pyridine nitrogen and an aminomethyl group allows for multiple modes of catalytic activation.
In the realm of organocatalysis , the aminomethyl group can act as a Brønsted base or, in its protonated form, as a Brønsted acid. This dual nature is valuable in reactions that require bifunctional catalysis. Furthermore, the pyridine moiety itself can serve as a Lewis base catalyst.
In metal-ligand catalysis , this compound can act as a bidentate or even a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the aminomethyl nitrogen, and the hydroxyl oxygen. This chelation can stabilize the metal center and influence its reactivity and selectivity. Amine-functionalized pyridine ligands are widely used in transition metal catalysis for a variety of transformations.
The catalytic activity of metal complexes bearing aminopyridine ligands has been demonstrated in reactions such as the Henry reaction. zju.edu.cn Furthermore, amine-functionalized metal-organic frameworks (MOFs) have shown efficacy as multifunctional heterogeneous catalysts for CO2 utilization and sulfoxidation reactions. rsc.org The functionalization of pyridines under transition-metal catalysis is a well-established field, highlighting the importance of such scaffolds in catalytic applications. rsc.org
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Catalysis Type | Potential Role | Example Reaction Types |
| Organocatalysis | Brønsted Base/Acid, Lewis Base | Aldol reactions, Michael additions |
| Metal-Ligand Catalysis | Bidentate/Tridentate Ligand | Cross-coupling reactions, Hydrogenation, Oxidation |
Development of Chemical Probes and Tags
The inherent fluorescence potential of the pyridinol scaffold makes this compound an attractive core for the development of chemical probes and tags. Pyridine derivatives are known to exhibit fluorescence, and their photophysical properties can be fine-tuned by the introduction of various substituents. sciforum.net
The aminomethyl and hydroxyl groups on the pyridine ring can serve as binding sites for analytes, such as metal ions. Upon binding, the electronic properties of the fluorophore can be perturbed, leading to a change in fluorescence intensity or a shift in the emission wavelength, thus enabling the detection and quantification of the analyte. The design of pyridine-based chemosensors as highly selective fluorescent probes for metal ions like Pb2+ has been successfully demonstrated. chemscene.com
Furthermore, the aminomethyl group provides a convenient handle for conjugation to biomolecules, such as proteins or nucleic acids. This allows for the development of targeted fluorescent probes for biological imaging and sensing applications. The synthesis and fluorescent properties of various aminopyridines have been studied, with some derivatives showing high quantum yields. nih.gov
Table 3: Potential Features of a Chemical Probe Based on this compound
| Feature | Functional Group(s) Involved | Principle of Operation |
| Analyte Binding | Aminomethyl, Hydroxyl, Pyridine N | Chelation-induced fluorescence change |
| Bioconjugation | Aminomethyl | Covalent attachment to biomolecules |
| Tunable Photophysics | Methoxy (B1213986), Hydroxyl | Modification of electron density of the fluorophore |
Integration into Advanced Materials Science (e.g., polymer chemistry, supramolecular materials)
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable building block for the construction of advanced materials. The hydroxyl and aminomethyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of well-ordered supramolecular assemblies.
In polymer chemistry , this compound can be incorporated into polymer chains as a functional monomer. The resulting polymers would possess pyridine units that can be used for post-polymerization modification, metal coordination, or to influence the polymer's solubility and thermal properties.
In the field of supramolecular materials , the directional and reversible nature of hydrogen bonds, combined with other non-covalent interactions like π-π stacking of the pyridine rings, can be exploited to create self-assembling systems such as gels, liquid crystals, and other ordered nanostructures. The formation of supramolecular polymers with tunable topologies has been achieved through the hierarchical coordination-driven self-assembly and hydrogen bonding of pyridine-functionalized units. The progress in 3-aminopyridine-based derivatives for supramolecular gelation highlights the potential of such systems. rsc.org The assembly of supramolecular polymers through transition metal complexes is also an active area of research. rsc.org
Table 4: Potential Roles of this compound in Advanced Materials
| Material Type | Key Interactions | Potential Properties/Applications |
| Functional Polymers | Covalent incorporation | Modified solubility, metal-binding polymers |
| Supramolecular Gels | Hydrogen bonding, π-π stacking | Stimuli-responsive materials, soft robotics |
| Liquid Crystals | Directional non-covalent interactions | Display technologies, sensors |
| Metal-Organic Frameworks | Coordination to metal ions | Gas storage, catalysis, separation |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the isolation and measurement of "6-(Aminomethyl)-2-methoxypyridin-3-ol". The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and charge state.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of "this compound" due to the compound's polarity and non-volatile nature. Method development is critical for achieving optimal separation from impurities and matrix components.
A typical HPLC method would employ reversed-phase chromatography, which separates compounds based on their hydrophobicity. Given the polar nature of "this compound," a C18 or C8 stationary phase would be appropriate. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample. rjptonline.org
Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring in the molecule is expected to absorb UV light. The selection of an optimal wavelength, likely around 240-280 nm, is crucial for sensitivity. For more complex matrices or lower concentrations, a more selective detector, such as a fluorescence detector (if the compound is fluorescent or can be derivatized with a fluorescent tag) or a mass spectrometer, would be beneficial. rjptonline.org
Validation of the HPLC method is essential to ensure its reliability and would include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | ACE C18 (250x4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but typical set of starting conditions for method development.
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. "this compound" is a polar molecule with hydroxyl and amino groups, making it non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, direct analysis by GC is not feasible.
To make the compound suitable for GC analysis, a derivatization step is necessary. jfda-online.com This process involves chemically modifying the polar functional groups to increase volatility and thermal stability. Common derivatizing agents for amines and hydroxyls include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). nist.govnih.gov These reagents replace the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (B98337) or trifluoroacetyl groups, respectively.
Once derivatized, the resulting volatile compound can be separated on a non-polar or medium-polarity capillary GC column (e.g., DB-5 or HP-5ms). Detection is typically performed using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). jfda-online.com
Table 2: Potential GC Derivatization Reactions for this compound
| Functional Group | Derivatizing Agent | Resulting Derivative |
| Primary Amine (-NH2) | BSTFA | -N(Si(CH3)3)2 |
| Hydroxyl (-OH) | BSTFA | -O-Si(CH3)3 |
| Primary Amine (-NH2) | TFAA | -NH-COCF3 |
| Hydroxyl (-OH) | TFAA | -O-COCF3 |
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. mdpi.com Given that "this compound" has a basic aminomethyl group, it will be positively charged in acidic buffer solutions. This makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. mdpi.com
In CZE, separation is based on the differential migration of ions in an electric field. The analysis is typically rapid, consumes very small volumes of sample and reagents, and offers high separation efficiency. nih.govnih.gov The separation buffer's pH is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow. scispace.com Detection is most commonly performed using a UV detector integrated into the CE instrument. mdpi.com The high efficiency of CE can provide excellent resolution of the target compound from closely related impurities. nih.gov
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for both the sensitive detection and the structural elucidation of compounds. When coupled with a separation technique like LC or GC, it provides unparalleled selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of organic molecules in complex matrices. amazonaws.comresearchgate.net This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. researchgate.net
For the analysis of "this compound," an electrospray ionization (ESI) source would typically be used in positive ion mode to generate the protonated molecule [M+H]+. In the first stage of the mass spectrometer, this precursor ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. researchgate.net
This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels. amazonaws.com Furthermore, the fragmentation pattern of the molecule provides valuable structural information that can be used for unequivocal identification. escholarship.org
Table 3: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 155.08 [M+H]+ | 138.05 [M+H-NH3]+ | 122.06 [M+H-CH3OH]+ |
Note: These m/z values are calculated based on the chemical structure and represent plausible fragmentation pathways for illustrative purposes.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is typically used for the analysis of large molecules like proteins and polymers. youtube.com However, its application to the analysis of small molecules is also possible, though it can be challenging due to potential interference from the matrix in the low mass range. nih.govresearchgate.net
For "this compound," a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be used. nih.gov The analyte is co-crystallized with the matrix, and a pulsed laser is used to desorb and ionize the analyte, typically forming [M+H]+ ions. tue.nl While not typically used for quantification due to issues with sample homogeneity, MALDI-MS can be a rapid tool for the initial detection and confirmation of the compound's presence in a sample. nih.gov
Other soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), could also be considered, particularly if the compound is less polar and more amenable to vaporization than is typical for ESI.
Electrochemical Methods for Detection
The inherent electroactive nature of the hydroxypyridine and aminomethyl moieties in this compound makes it a suitable candidate for electrochemical analysis. Electrochemical methods offer several advantages, including high sensitivity, rapid analysis, and cost-effectiveness. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly well-suited for the study and quantification of this compound.
The phenolic hydroxyl group on the pyridine ring is expected to be the primary site of oxidation. The oxidation of similar hydroxypyridine compounds, such as pyridoxine (B80251) (Vitamin B6), has been shown to be an irreversible, diffusion-controlled process. sid.ir The aminomethyl group can also contribute to the electrochemical signal.
The choice of working electrode is critical for achieving high sensitivity and selectivity. While standard electrodes like glassy carbon electrodes (GCE) can be used, their performance can be significantly enhanced through modification with nanomaterials. For instance, multi-walled carbon nanotubes (MWCNTs) have been shown to increase the rate of oxidation and improve peak currents for pyridoxine analysis. sid.ir Similarly, electrodes modified with graphene and overoxidized polypyrrole have demonstrated excellent electrocatalytic activity towards the oxidation of dopamine, a compound with structural similarities to the analyte of interest. electrochemsci.org
For the determination of this compound, a modified GCE, perhaps with a composite of MWCNTs and a conductive polymer, could be employed. The analytical performance of such a sensor can be optimized by varying parameters like pH of the supporting electrolyte and the scan rate. A phosphate buffer solution with a neutral pH is often a good starting point for the analysis of such compounds. sid.ir
| Technique | Working Electrode | Principle | Potential Application for this compound | Anticipated Performance |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. Provides information about the redox processes. | Investigation of the oxidation mechanism of the hydroxypyridine and aminomethyl groups. | An irreversible oxidation peak is expected, characteristic of the oxidation of the phenolic hydroxyl group. |
| Differential Pulse Voltammetry (DPV) | Multi-walled Carbon Nanotube Modified GCE (MWCNT/GCE) | A series of regular voltage pulses is superimposed on the linear potential sweep. The current is measured immediately before each pulse and at the end of each pulse. The difference is plotted against the potential. This technique offers lower detection limits than CV. | Quantitative determination in various sample matrices. | Expected Limit of Detection (LOD) in the nanomolar range with a linear response over several orders of magnitude. sid.ir |
Development of Novel Derivatization Reagents for Enhanced Analysis
While electrochemical methods are suitable for direct detection, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) often require derivatization to improve the analytical performance for polar compounds like this compound. Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, or detectability. sigmaaldrich.com
For HPLC analysis, the primary amino group is an excellent target for derivatization. Reagents that introduce a chromophore or fluorophore can significantly enhance UV or fluorescence detection. For instance, 4-iodobenzoyl chloride can be used to derivatize primary amines and hydroxyl groups, introducing an iodine atom that allows for highly sensitive detection by inductively coupled plasma mass spectrometry (ICP-MS). rsc.org This approach has been successfully applied to the analysis of 4-aminopyridine (B3432731) and its hydroxylated metabolite. rsc.org Another strategy involves using reagents like 5-(4,6-dichlorotriazinyl) aminofluorescein (DTAF), which reacts with amino groups to yield highly fluorescent derivatives, thereby improving detection sensitivity by orders of magnitude. researchgate.net
For GC-MS analysis, the polar nature of the hydroxyl and amino groups necessitates derivatization to increase volatility. Silylation is a common and effective technique where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are particularly advantageous as they form TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com This method has been successfully used for the analysis of amino acids and other polar compounds. sigmaaldrich.com
| Analytical Technique | Target Functional Group(s) | Derivatization Reagent | Principle of Enhancement | Expected Outcome for this compound |
|---|---|---|---|---|
| HPLC-UV/Fluorescence | Primary Amine | 5-(4,6-dichlorotriazinyl) aminofluorescein (DTAF) | Introduction of a highly fluorescent tag. | Significant improvement in detection limits, enabling trace-level analysis in complex samples. researchgate.net |
| HPLC-ICP-MS | Primary Amine and Hydroxyl | 4-Iodobenzoyl chloride | Introduction of an iodine atom for sensitive ICP-MS detection. | Highly sensitive and specific quantification, suitable for metabolomic studies. rsc.org |
| GC-MS | Primary Amine and Hydroxyl | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increases volatility and thermal stability by forming TBDMS derivatives. | Improved chromatographic peak shape and reliable mass spectral identification and quantification. sigmaaldrich.com |
Future Research Directions and Emerging Opportunities
Exploration of Underexplored Reactivity Pathways
The reactivity of 6-(aminomethyl)-2-methoxypyridin-3-ol is largely dictated by the interplay of its functional groups. The pyridin-3-ol moiety, for instance, can exhibit ambident nucleophilicity. Studies on similar pyridin-3-ols have shown that they can react at either the nitrogen or the oxygen atom, depending on the reaction conditions and the electrophile. For example, in reactions with pentafluoropyridine, pyridin-3-ol has been observed to react at the oxygen atom. osi.lv This suggests that the hydroxyl group of this compound could be selectively targeted for etherification or esterification under specific conditions, leading to a variety of derivatives with potentially novel properties.
Furthermore, the aminomethyl group introduces a primary amine functionality, which is a versatile handle for a wide range of chemical transformations. This opens up avenues for reactions such as N-alkylation, N-acylation, and Schiff base formation. The formation of Schiff bases, in particular, has been demonstrated with related methoxypyridine-amine compounds, which can then be used to form metal complexes. nih.govsemanticscholar.orgmdpi.com The proximity of the aminomethyl and hydroxyl groups could also be exploited for intramolecular reactions, potentially leading to the formation of novel heterocyclic ring systems. The methoxy (B1213986) group, being relatively stable, is expected to primarily exert an electronic influence on the reactivity of the pyridine (B92270) ring.
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives. Green chemistry principles are increasingly being applied to the synthesis of pyridine-containing compounds. researchgate.netresearcher.lifenih.gov Methodologies such as one-pot multicomponent reactions, the use of environmentally benign solvents, and the application of reusable catalysts are gaining prominence. nih.govbhu.ac.inresearchgate.net
Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of some pyridine derivatives. nih.govresearchgate.net The development of catalytic systems, such as those based on readily available and non-toxic metals, for the key synthetic steps would also be a significant advancement. For instance, processes for the preparation of aminomethylpyridine derivatives have been developed using catalytic hydrogenation with Raney nickel. google.com Exploring enzymatic or biocatalytic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical methods. The goal would be to create a synthetic pathway that is not only high-yielding but also minimizes waste and energy consumption.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the chemical behavior of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate its molecular structure, electronic properties, and reactivity. Such studies have been successfully applied to closely related molecules like 2-amino-6-methoxy-3-nitropyridine (B1334430) to analyze their conformational preferences, vibrational spectra, and electronic transitions. researchgate.net
For this compound, computational modeling could be used to:
Predict Reactivity: Calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and atomic charges to predict the most likely sites for electrophilic and nucleophilic attack.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the kinetics and thermodynamics of various transformations.
Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. nih.gov
Guide Drug Design: If the molecule is explored for medicinal applications, computational docking studies can predict its binding affinity to biological targets. nih.govsemanticscholar.orgmdpi.com
These predictive capabilities can significantly accelerate the research and development process by allowing for the rational design of experiments and the pre-screening of potential applications. emerginginvestigators.org
Integration into Interdisciplinary Chemical Sciences
The versatile structure of this compound makes it a promising candidate for applications across various interdisciplinary fields.
Medicinal Chemistry: Pyridine and its derivatives are core scaffolds in numerous pharmaceuticals. researchgate.netnih.govnih.gov The functional groups on this compound offer multiple points for modification to create libraries of compounds for biological screening against various diseases.
Materials Science: Pyridine derivatives have been investigated as corrosion inhibitors for carbon steel. researchgate.net The electron-rich nature of the pyridine ring and the presence of heteroatoms in this compound suggest its potential in this area. Furthermore, functionalized pyridines are being explored for their emission properties and potential use in organic light-emitting diodes (OLEDs). nih.govrsc.org
Catalysis: The pyridine nitrogen and the aminomethyl group can act as ligands for metal ions, suggesting potential applications in the development of novel catalysts for organic synthesis.
The integration of this compound into these diverse areas of research could lead to the discovery of new drugs, advanced materials, and efficient catalytic systems.
Methodological Advancements in Analytical Characterization
As new derivatives and applications of this compound are explored, the development of advanced analytical methods for its characterization and quality control will be crucial.
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of pyridine derivatives. For chiral aminomethylpyridine compounds, enantioselective HPLC methods using chiral stationary phases have been developed to separate enantiomers. mdpi.com Similar methodologies could be adapted for the chiral resolution of derivatives of this compound. nih.govmdpi.com
Spectroscopic techniques are also indispensable.
Nuclear Magnetic Resonance (NMR): Advanced 1D and 2D NMR techniques will be essential for the unambiguous structural elucidation of new derivatives. nih.govsemanticscholar.orgmdpi.commdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas. nih.govsemanticscholar.orgmdpi.commdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization to improve volatility and prevent thermal degradation. nist.gov
The development of robust and validated analytical methods will be fundamental to ensuring the purity, stability, and quality of this compound and its products in any future application.
Q & A
Q. What synthetic routes are recommended for 6-(Aminomethyl)-2-methoxypyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example:
- Aminomethylation : React 2-methoxy-3-hydroxypyridine with a methylamine derivative under basic conditions (e.g., K₂CO₃/DMF, 80°C). Monitor reaction progress via TLC or HPLC .
- Optimization : Yield is sensitive to solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions (e.g., oxidation of the hydroxyl group). Use inert atmospheres (N₂/Ar) to stabilize intermediates .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm substitution patterns (e.g., δ 6.8–7.2 ppm for pyridine protons, δ 3.8 ppm for methoxy group).
- X-ray Crystallography : Resolve bond angles and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyl and pyridine nitrogen) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₇H₁₀N₂O₂: 154.07) .
Q. What solubility and stability profiles are critical for handling this compound in aqueous assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (≤1 mg/mL at 25°C) due to its aromatic and hydrogen-bonding groups. Use co-solvents like DMSO (≤10% v/v) for biological assays .
- Stability : Susceptible to oxidation at the hydroxyl group. Store at –20°C under anhydrous conditions. Monitor degradation via UV-Vis (λmax ~270 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or aminomethyl with hydroxymethyl) .
- Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC₅₀ values (see example table below):
| Substituent | IC₅₀ (μM) | Notes |
|---|---|---|
| 2-Methoxy | 12.3 | Baseline activity |
| 2-Ethoxy | 8.7 | Increased lipophilicity |
| 6-Hydroxymethyl | >100 | Reduced binding affinity |
Q. What computational strategies are effective in predicting the binding mode of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., in PI3Kα). Prioritize poses with hydrogen bonds between the hydroxyl group and Lys802 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (pH, temperature, buffer composition). For example, discrepancies in kinase inhibition may arise from varying ATP concentrations .
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives from fluorescence interference .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Directing Groups : The hydroxyl group at position 3 directs electrophiles to position 4 or 5. Use Br₂ in acetic acid for bromination at position 4 (≥75% yield) .
- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to redirect reactivity to the aminomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
